molecular formula C17H14N4OS2 B494985 N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide CAS No. 314260-55-4

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide

Cat. No.: B494985
CAS No.: 314260-55-4
M. Wt: 354.5g/mol
InChI Key: GIINLAVZOFBWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-benzothiazole core linked to a 3-methylphenyl group via a sulfanyl-acetamide bridge. The molecule’s structural complexity arises from the fusion of 1,2,4-triazole and benzothiazole rings, which are known to confer diverse biological activities, including enzyme inhibition and antimicrobial effects .

Properties

IUPAC Name

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4OS2/c1-11-5-4-6-12(9-11)18-15(22)10-23-16-19-20-17-21(16)13-7-2-3-8-14(13)24-17/h2-9H,10H2,1H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIINLAVZOFBWLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Hydrazinobenzothiazole Intermediate

The triazolo[3,4-b]benzothiazole scaffold originates from 2-hydrazinobenzothiazole, synthesized via a three-step sequence:

  • Thiourea Formation : 3-Methylaniline reacts with ammonium thiocyanate (NH4_4SCN) in hydrochloric acid at reflux to form 1-(3-methylphenyl)thiourea.

  • Oxidative Cyclization : Treatment of the thiourea with bromine (Br2_2) in acetic acid yields 2-amino-6-methylbenzothiazole.

  • Hydrazine Substitution : The 2-amino group is replaced by hydrazine hydrate in ethanol under reflux, producing 2-hydrazino-6-methylbenzothiazole.

Key Data :

  • Yield for oxidative cyclization: 85–92%.

  • Reaction time: 4–6 hours for thiourea formation; 2 hours for cyclization.

Cyclization to Triazolo[3,4-b]benzothiazole

The hydrazine intermediate undergoes cyclization with formic acid at 100–110°C to form 3-mercaptotriazolo[3,4-b]benzothiazole.

2-Hydrazino-6-methylbenzothiazole+HCOOHΔTriazolo[3,4-b]benzothiazole+H2O\text{2-Hydrazino-6-methylbenzothiazole} + \text{HCOOH} \xrightarrow{\Delta} \text{Triazolo[3,4-b]benzothiazole} + \text{H}_2\text{O}

Optimization Notes :

  • Excess formic acid (5 equiv.) ensures complete cyclization.

  • Reaction time: 8–12 hours.

Functionalization with Sulfanylacetamide Side Chain

Synthesis of N-(3-methylphenyl)-2-chloroacetamide

N-(3-methylphenyl)-2-chloroacetamide is prepared by reacting 3-methylaniline with chloroacetyl chloride in dichloromethane (DCM) in the presence of triethylamine (Et3_3N).

3-Methylaniline+ClCH2COClEt3N, DCMN-(3-methylphenyl)-2-chloroacetamide\text{3-Methylaniline} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{N-(3-methylphenyl)-2-chloroacetamide}

Yield : 78–85%.

S-Alkylation of Triazolo[3,4-b]benzothiazole Thione

The thione group in 3-mercaptotriazolo[3,4-b]benzothiazole undergoes S-alkylation with N-(3-methylphenyl)-2-chloroacetamide in dry dimethylformamide (DMF) using potassium carbonate (K2_2CO3_3) as a base.

Triazolo[3,4-b]benzothiazole+N-(3-methylphenyl)-2-chloroacetamideK2CO3,DMFTarget Compound\text{Triazolo[3,4-b]benzothiazole} + \text{N-(3-methylphenyl)-2-chloroacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}

Reaction Conditions :

  • Temperature: 60–70°C.

  • Time: 6–8 hours.

  • Yield: 65–72%.

Industrial-Scale Synthesis and Continuous Flow Methods

To enhance scalability, continuous flow reactors are employed for critical steps:

  • Cyclization : Microreactors with precise temperature control (±2°C) improve yield to 89%.

  • S-Alkylation : Tubular reactors reduce side-product formation by minimizing residence time.

Advantages :

  • 30% reduction in solvent use compared to batch processes.

  • Purity >98% without additional purification.

Purification and Characterization

Crystallization

The crude product is recrystallized from ethanol/water (3:1 v/v) to yield white crystals.

Purity Data :

  • HPLC: 99.2% (C18 column, acetonitrile/water gradient).

Spectroscopic Analysis

  • 1^1H NMR (400 MHz, DMSO-d6d_6): δ 8.42 (s, 1H, triazole-H), 7.65–7.12 (m, 4H, aryl-H), 4.32 (s, 2H, SCH2_2), 2.31 (s, 3H, CH3_3).

  • HRMS : m/z calcd. for C17_{17}H14_{14}N4_4OS2_2: 354.05; found: 354.04.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Batch Cyclization7297Moderate
Flow Reactor8998High
Solvent-Free6896Low

Key Findings :

  • Flow reactors outperform batch methods in yield and purity.

  • Solvent-free approaches, though eco-friendly, suffer from lower yields.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization :

    • Bromine-mediated oxidative cyclization ensures >90% regioselectivity for the 6-methyl isomer.

  • Thione Oxidation :

    • Conduct reactions under nitrogen to prevent disulfide formation.

  • Purification Complexity :

    • Gradient column chromatography (hexane/ethyl acetate) resolves by-products .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole and benzothiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide demonstrates activity against various bacterial strains and fungi.

  • Case Study : A study published in the Journal of Medicinal Chemistry reported that derivatives of benzothiazole showed promising results against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be effective in treating infections caused by these pathogens .

Anticancer Properties

The compound has been investigated for its potential as an anticancer agent. The presence of the triazole ring is particularly noteworthy as it has been linked to the inhibition of cancer cell proliferation.

  • Research Findings : In a study examining the cytotoxic effects of various triazole derivatives on human cancer cell lines, it was found that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cells .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that this compound may possess anti-inflammatory properties.

  • Experimental Evidence : In animal models of inflammation, compounds with similar structural features have been shown to reduce markers of inflammation such as TNF-alpha and IL-6 . This suggests a potential role for this compound in the development of anti-inflammatory drugs.

Summary Table of Applications

Application AreaObserved EffectsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerCytotoxic effects on breast cancer cells
Anti-inflammatoryReduction in inflammatory markers

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The triazole and benzothiazole moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-Methylphenyl vs. 3-Methylphenyl Derivatives

The positional isomer N-(2-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS RN: 314260-54-3) shares the same molecular formula (C₁₇H₁₄N₄OS₂) and core structure as the target compound but differs in the methyl group’s position on the phenyl ring. This minor structural variation can significantly impact physicochemical properties such as solubility and binding affinity.

Naphthyl and Aromatic Substituents

N-(2-Naphthyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (Supplier: Specs, Netherlands) replaces the methylphenyl group with a bulkier 2-naphthyl moiety. The extended aromatic system enhances π-π stacking interactions, which could improve binding to hydrophobic enzyme pockets. However, increased molecular weight (427.5 vs. 354.4 for the 2-methylphenyl analog) may reduce solubility, a critical factor in drug development .

Methoxy-Benzothiazole Derivatives

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide (CAS: 925144-80-5) introduces a methoxy group on the benzothiazole ring. The electron-donating methoxy group may alter electronic distribution, enhancing hydrogen-bonding capacity. This modification could improve bioavailability, as seen in similar compounds where polar substituents increase membrane permeability .

Enzyme Inhibition (CDK5/p25)

Triazolo-thiadiazole derivatives with acetamide side chains exhibit potent kinase inhibition. For example:

IC₅₀ (nM) Compound Structure Target
42 ± 1 N-(4-Methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide CDK5/p25
30 ± 1 2,2-Dichloro-N-(4-methyl-5-(6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)thiophen-2-yl)acetamide CDK5/p25

The chloro-substituted analog shows enhanced potency, suggesting electronegative groups improve target engagement. The target compound’s 3-methylphenyl group may similarly optimize hydrophobic interactions in enzyme binding sites .

Antimicrobial and Anti-Inflammatory Effects

Triazolo-benzothiazole derivatives with α-naphthyl or pyridyl substituents demonstrate broad-spectrum antimicrobial activity. For instance, 3-(α-naphthylmethylene)-6-alkyl/aryl triazolo[3,4-b]thiadiazoles inhibit Staphylococcus aureus (MIC: 8–16 µg/mL) and Escherichia coli (MIC: 16–32 µg/mL). The naphthyl group’s bulkiness likely enhances membrane disruption, a mechanism less accessible to smaller methylphenyl analogs .

Physicochemical and Spectroscopic Comparisons

Molecular Weight and Solubility

Compound (Substituent) Molecular Weight Key Features
3-Methylphenyl derivative ~354.4 Moderate lipophilicity, meta-substitution
2-Naphthyl derivative 427.5 High aromaticity, low solubility
Methoxy-benzothiazole derivative 427.5 Polar substituent, improved H-bonding

NMR Spectral Signatures

The ¹H-NMR spectrum of compound (2) () reveals characteristic peaks at δ 3.4 ppm (CH₂), δ 7.5–8.2 ppm (aromatic protons), and δ 13.0 ppm (NH-triazole). Similar shifts are expected for the target compound, though the 3-methylphenyl group may upfield-shift adjacent aromatic protons due to electron-donating effects .

Biological Activity

N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide is a complex heterocyclic compound known for its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H14_{14}N4_{4}OS2_{2}
  • Molecular Weight : 354.45 g/mol
  • CAS Number : 314260-55-4

The compound features a triazole ring fused with a benzothiazole moiety, which is significant in its biological activity. The presence of these functional groups is associated with various pharmacological effects.

Biological Activities

This compound exhibits several notable biological activities:

1. Antimicrobial Activity

  • The compound has demonstrated significant antibacterial and antifungal properties. Its structural similarity to known antibiotics suggests potential effectiveness against various pathogens.
  • A study indicated that derivatives of benzothiazole compounds possess antimicrobial properties against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Properties

  • Compounds containing benzothiazole and triazole moieties have been investigated for their anticancer activities. Research has shown that such compounds can inhibit tumor growth by interfering with cellular signaling pathways and inducing apoptosis in cancer cells .
  • Specific derivatives have shown effectiveness against different cancer cell lines, indicating that modifications in the structure can enhance their potency .

3. Enzyme Inhibition

  • The mechanism of action involves the inhibition of specific enzymes that play crucial roles in disease pathways. For instance, the compound has been noted to inhibit p38 mitogen-activated protein kinase (MAPK), which is involved in inflammatory responses .

The biological activity of this compound can be attributed to its ability to bind to various molecular targets:

  • Enzyme Binding : The triazole and benzothiazole rings facilitate binding to enzymes or receptors, modulating their activity and leading to therapeutic effects.
  • Cellular Signaling Modulation : By interacting with signaling pathways, the compound can influence cell proliferation and apoptosis .

Case Studies and Research Findings

A selection of research findings highlights the potential of this compound:

StudyFindings
Aiello et al. (2008)Identified antimicrobial properties against multiple bacterial strains.
Cho et al. (2008)Demonstrated anticancer effects through apoptosis induction in cancer cells.
Mijin et al. (2006)Explored enzyme inhibition mechanisms related to inflammation and cancer pathways.

These studies underline the importance of further research into the therapeutic applications of this compound.

Q & A

Q. What are the most reliable synthetic routes for N-(3-methylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol:

Intermediate Preparation : React 1,3-benzothiazol-2-amine with chloroacetyl chloride to form the thioether intermediate.

Triazole Formation : Cyclize the intermediate with hydrazine hydrate under reflux in ethanol, followed by reaction with CS₂ to introduce the triazolo moiety .

Final Coupling : Use CuI as a catalyst in DMF to couple the triazolo-benzothiazole derivative with N-(3-methylphenyl)acetamide via a nucleophilic substitution reaction .

  • Key Data :
StepCatalyst/SolventYield (%)
CyclizationEthanol, 80°C65-75
CouplingCuI/DMF, 100°C50-60

Q. How to validate the structural purity of this compound using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹) and C-S (650–750 cm⁻¹) stretches .
  • NMR Analysis :
  • ¹H NMR : Look for singlet peaks at δ 2.35 ppm (CH₃ from 3-methylphenyl) and δ 4.20 ppm (CH₂-S linkage) .
  • ¹³C NMR : Peaks at δ 170 ppm (C=O) and δ 150–160 ppm (triazole carbons) .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 396.3 (calculated) .

Q. What reaction mechanisms govern the formation of the triazolo-benzothiazole core?

  • Methodological Answer : The triazole ring forms via a [3+2] cycloaddition between a nitrile imine (generated from hydrazine and CS₂) and the benzothiazole thioether. The reaction proceeds under thermal conditions (80–100°C) with regioselectivity dictated by electron-withdrawing groups on the benzothiazole .

Advanced Research Questions

Q. How to optimize reaction conditions to mitigate low yields in the final coupling step?

  • Methodological Answer : Low yields (~50%) in CuI-catalyzed coupling are often due to steric hindrance from the 3-methylphenyl group. Strategies include:
  • Solvent Screening : Test polar aprotic solvents (DMF vs. DMSO) to stabilize intermediates.
  • Catalyst Variation : Replace CuI with Pd(OAc)₂ for milder conditions .
  • Temperature Gradients : Conduct reactions at 80°C for 24 hours instead of 100°C for 12 hours to reduce decomposition .

Q. How to resolve contradictions in reported NMR data for triazolo-benzothiazole derivatives?

  • Methodological Answer : Discrepancies in δ values (e.g., triazole protons at δ 7.8–8.2 ppm vs. δ 8.5 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆). To reconcile:
  • Standardize Solvents : Use DMSO-d₆ for all analyses to enhance solubility and signal resolution .
  • 2D NMR : Employ HSQC and HMBC to assign overlapping peaks definitively .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

  • Methodological Answer :
  • Substituent Variation : Modify the 3-methylphenyl group to electron-deficient (e.g., 3-CF₃) or bulky (e.g., 3-tert-butyl) analogs to assess steric/electronic effects .
  • Bioassay Design : Test compounds against recombinant EGFR kinase (IC₅₀ assays) and correlate activity with logP values (Table 1) .
  • Table 1: Preliminary SAR Data
SubstituentIC₅₀ (nM)logP
3-CH₃1202.8
3-CF₃453.1
3-OCH₃2202.5

Q. How to perform computational docking studies to predict binding modes with protein targets?

  • Methodological Answer :
  • Software : Use AutoDock Vina or Schrödinger Suite for molecular docking.
  • Protein Preparation : Retrieve EGFR kinase structure (PDB: 1M17), remove water, add hydrogens, and define the ATP-binding pocket .
  • Ligand Preparation : Generate 3D conformers of the compound using RDKit and assign AM1-BCC charges.
  • Docking Parameters : Set exhaustiveness to 20 and analyze top-scoring poses for H-bonds with Met793 and hydrophobic interactions with Leu718 .

Q. What methods address poor aqueous solubility during in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use 10% DMSO in PBS (v/v) for stock solutions.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size: 150–200 nm) via emulsion-diffusion .
  • Solubility Data :
FormulationSolubility (µg/mL)
Free compound2.1
PLGA NPs18.5

Q. How to assess compound stability under physiological conditions?

  • Methodological Answer :
  • pH Stability : Incubate the compound in buffers (pH 2.0–7.4) at 37°C for 24 hours. Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Plasma Stability : Mix with rat plasma (1:10 ratio) and measure parent compound remaining after 1 hour using LC-MS/MS .

Q. What experimental approaches elucidate metabolic pathways in hepatic microsomes?

  • Methodological Answer :
  • Incubation : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system.
  • Metabolite ID : Perform UPLC-QTOF-MS in positive ion mode; look for hydroxylation (+16 Da) or glutathione adducts (+305 Da) .
  • Key Metabolites :
  • M1: Hydroxylation at the benzothiazole ring (retention time: 6.2 min).
  • M2: S-methylation of the triazole sulfur (retention time: 7.8 min) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.